![molecular formula C13H16N4O2 B13682249 benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 1-methyltriazol-4-yl group via an ethyl chain. The presence of the triazole ring imparts specific chemical properties that make this compound valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(1-methyltriazol-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amines or alcohols, depending on the specific reaction conditions.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. The ethyl chain provides flexibility, allowing the compound to fit into various binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate: Similar structure but lacks the methyl group on the triazole ring.
Benzyl N-[2-(1-methyl-1H-1,2,3-triazol-4-yl)ethyl]carbamate: Similar structure with a different substitution pattern on the triazole ring.
Benzyl N-[2-(1-phenyltriazol-4-yl)ethyl]carbamate: Contains a phenyl group instead of a methyl group on the triazole ring.
Uniqueness
Benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate is unique due to the presence of the 1-methyltriazol-4-yl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H16N4O2 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)7-8-14-13(18)19-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,18) |
Clé InChI |
FWYGDOQHOGHNDI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)CCNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




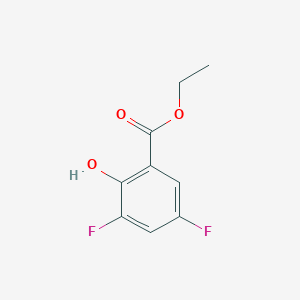
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)
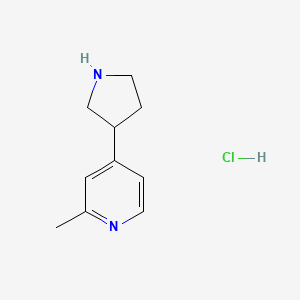
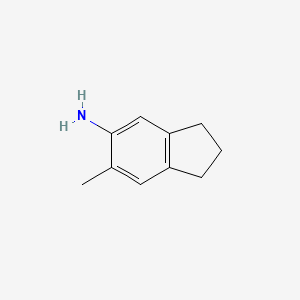
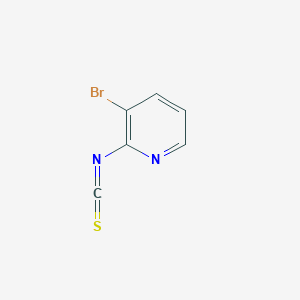
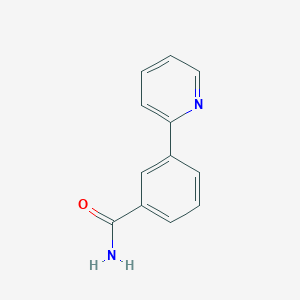

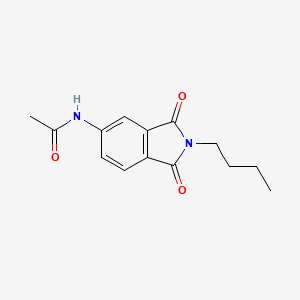
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
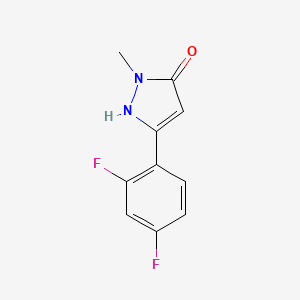
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
